(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
Description
Properties
IUPAC Name |
[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O3S/c1-16-21-18(23-7-3-4-8-23)15-19(22-16)24-11-13-25(14-12-24)20(27)17-5-9-26(10-6-17)30(2,28)29/h3-4,7-8,15,17H,5-6,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSAACLZSXVTER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone presents a unique structure that integrates multiple pharmacophores, making it a subject of interest in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Pyrimidine Ring : A six-membered ring containing nitrogen atoms, known for its role in nucleic acids and various biological activities.
- Piperazine and Piperidine Moieties : These cyclic amines are frequently found in pharmacologically active compounds, contributing to their interaction with biological targets.
- Methylsulfonyl Group : Known for enhancing solubility and bioavailability, this group may also play a role in the compound's biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to the one exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and piperazine frameworks have been linked to antibacterial and antifungal activities. The presence of the pyrimidine and pyrrole groups may enhance these effects through synergistic mechanisms.
Table 1: Summary of Antimicrobial Activity
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| Compound A | Antibacterial | E. coli, S. aureus | |
| Compound B | Antifungal | C. albicans | |
| Subject Compound | TBD | TBD | Current Study |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. Specifically, it may inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are implicated in various diseases including Alzheimer's and urinary tract infections.
Table 2: Enzyme Inhibition Data
Anticancer Potential
Emerging evidence suggests that the compound may possess anticancer properties. Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
In a recent study, a related compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
The biological activity of the subject compound can be attributed to its ability to interact with specific biological targets:
- Receptor Binding : The piperazine moiety likely facilitates binding to neurotransmitter receptors, influencing neurological pathways.
- Enzyme Interaction : The methylsulfonyl group may enhance binding affinity to target enzymes, altering their activity.
- Cellular Uptake : The structural features may improve cellular permeability, allowing for effective intracellular action.
Scientific Research Applications
Molecular Formula
The molecular formula for this compound is C16H22N4O2S, with a molecular weight of approximately 374.44 g/mol.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The presence of the piperazine and pyrimidine rings enhances the compound's ability to inhibit bacterial growth.
| Compound | Activity Type | Target | IC50 (µM) |
|---|---|---|---|
| Compound A | Antibacterial | AChE Inhibition | 15.62 |
| Compound B | Antimicrobial | Urease Inhibition | 0.18 |
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against tyrosinase, which is involved in melanin production. Studies suggest that structural modifications can enhance inhibitory potency.
Anticancer Activity
Preliminary studies have indicated that derivatives of this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Study on Tyrosinase Inhibition
In a study evaluating various piperazine derivatives, it was found that the presence of the methylsulfonyl group significantly increased inhibitory activity against tyrosinase compared to unsubstituted analogs.
Anticonvulsant Activity
Another investigation focused on the anticonvulsant potential of similar compounds. The results indicated that certain derivatives could effectively reduce seizure activity in animal models, suggesting possible therapeutic applications in epilepsy.
Research Findings
Recent investigations into structure-activity relationships (SAR) have revealed that:
- The methylsulfonyl group enhances binding affinity to target enzymes due to its electron-withdrawing nature.
- The trifluoromethyl group contributes to increased lipophilicity, improving bioavailability and membrane permeability.
Chemical Reactions Analysis
Key Synthetic Strategies
The synthesis of this compound involves retrosynthetic analysis to identify viable precursors and reaction pathways. A proposed route includes:
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Pyrimidine ring formation : The 2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl group is synthesized via cyclocondensation of amidines with β-keto esters or nitriles.
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Piperazine coupling : The pyrimidine intermediate is linked to the piperazine ring through nucleophilic aromatic substitution (SNAr) at the 4-position of the pyrimidine .
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Methanone bridge installation : A Mitsunobu reaction or Ullmann coupling introduces the (1-(methylsulfonyl)piperidin-4-yl)methanone group .
Pyrimidine Core
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Electrophilic substitution : The electron-deficient pyrimidine ring undergoes halogenation or nitration at the 5-position under acidic conditions .
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Nucleophilic displacement : The 4-chloro derivative (if present) reacts with amines or alkoxides to form substituted pyrimidines .
Piperazine Ring
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Alkylation/acylation : The secondary amines in piperazine react with alkyl halides or acyl chlorides to form tertiary amines or amides, respectively.
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Sulfonation : The methylsulfonyl group on the piperidine is introduced via reaction with methanesulfonyl chloride in the presence of a base .
Methylsulfonyl-Piperidine
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Hydrolysis resistance : The methylsulfonyl group is stable under basic and acidic conditions, making it a robust directing group .
Post-Synthetic Modifications
Reported modifications include:
Catalytic and Kinetic Insights
-
Mitsunobu reaction efficiency : DIAD/TPP system achieves >85% yield in coupling the piperidine-methanone moiety to the pyrimidine-piperazine core .
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SNAr kinetics : Piperazine reacts with 4-chloropyrimidine derivatives at 60°C in DMSO with a second-order rate constant of .
Stability Under Pharmacological Conditions
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Oxidative stability : The methylsulfonyl group resists metabolic oxidation by cytochrome P450 enzymes .
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Hydrolytic degradation : The methanone bridge remains intact at physiological pH (1–9), with <5% hydrolysis over 48 hours.
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for designing kinase inhibitors or anti-inflammatory agents . Future research should explore its cross-coupling reactions and biological target engagement mechanisms.
Comparison with Similar Compounds
Structural Analogs from Thermal Stability Studies
describes pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives with piperazinyl substitutions. Key differences include:
Key Observations :
Comparison with Arylpiperazine Derivatives
highlights 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) , an arylpiperazine with a pyrazole substituent.
Key Observations :
Functional Group Impact
- Methylsulfonyl vs.
- Pyrrole vs. Pyridine () : Pyrrole’s aromaticity and smaller size may enhance penetration into hydrophobic binding pockets compared to bulkier pyridine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
